trans-4-Phenyl-3-piperidinol hydrochloride
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Overview
Description
trans-4-Phenyl-3-piperidinol hydrochloride: is a chemical compound with the molecular formula C11H15NO·HCl. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Phenyl-3-piperidinol hydrochloride typically involves the hydrogenation of 4-phenyl-3-piperidone. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-4-Phenyl-3-piperidinol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-phenyl-3-piperidone.
Reduction: Formation of various substituted piperidines.
Substitution: Formation of halogenated piperidines.
Scientific Research Applications
Chemistry: : trans-4-Phenyl-3-piperidinol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: : In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It helps in understanding the interaction of these compounds with biological targets .
Medicine: : The compound is investigated for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception. It is studied for its potential use in the treatment of various diseases .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of trans-4-Phenyl-3-piperidinol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
trans-4-Fluoro-3-piperidinol hydrochloride: Similar in structure but with a fluorine atom instead of a phenyl group.
trans-4-Methyl-3-piperidinol hydrochloride: Similar in structure but with a methyl group instead of a phenyl group.
Uniqueness: : trans-4-Phenyl-3-piperidinol hydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3R,4R)-4-phenylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1 |
InChI Key |
JYSCZIZVQQZGCR-DHXVBOOMSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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